6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene
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Overview
Description
6-(4-Fluorophenyl)-4,5-diazaspiro[24]hept-4-ene is a spiro compound characterized by a unique structural motif where a cyclopropane ring is fused to a diazaspiro heptene system The presence of a fluorophenyl group adds to its chemical diversity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . Another approach involves the cycloaddition of olefins with carbenes, followed by C–H insertion .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as electrocatalytic multicomponent assembling. This method involves the electrolysis of arylaldehydes, malononitrile, and pyrazolin-5-ones in alcohols in the presence of sodium bromide as a mediator, resulting in the formation of substituted spirocyclopropyl pyrazolones .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. The spiro structure contributes to its stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-6-(4-methanesulfonylphenyl)spiro[2.4]hept-4-ene: This compound shares a similar spiro structure but has different substituents, leading to distinct chemical properties.
Spiro[2.4]hepta-4,6-dienes: These compounds have a similar spiro framework but differ in the nature of the attached groups and their reactivity.
Uniqueness
6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene is unique due to its combination of a fluorophenyl group and a diazaspiro heptene system. This combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
920338-72-3 |
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Molecular Formula |
C11H11FN2 |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C11H11FN2/c12-9-3-1-8(2-4-9)10-7-11(5-6-11)14-13-10/h1-4,10H,5-7H2 |
InChI Key |
RYVKJLUWTIARBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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